(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1276055-49-2
VCID: VC0172846
InChI: InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
SMILES: CC(C)CC(CN)C(=O)O.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

CAS No.: 1276055-49-2

Cat. No.: VC0172846

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride - 1276055-49-2

Specification

CAS No. 1276055-49-2
Molecular Formula C7H16ClNO2
Molecular Weight 181.66
IUPAC Name (2S)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Standard InChI Key HZQWRYHUNMXMLF-RGMNGODLSA-N
SMILES CC(C)CC(CN)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is characterized by specific chemical parameters that define its molecular identity. The compound features an (S)-stereocenter at the alpha carbon position, which is critical for its potential biological activity and chemical properties.

Basic Chemical Parameters

PropertyValue
Chemical Name(S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride
CAS Number1276055-49-2
Molecular FormulaC₇H₁₆ClNO₂
Molecular Weight181.66 g/mol
SMILES NotationCC(C)CC@@HC(=O)O.[H]Cl
MDL NumberMFCD12198201
Purity (Commercial)95-98%

The compound consists of a carbon backbone with an aminomethyl group attached to the alpha carbon, a carboxylic acid group, and an isobutyl side chain, with the entire structure existing as a hydrochloride salt . This configuration gives it properties distinct from standard alpha-amino acids, as the amine group is positioned on a methylene extension rather than directly on the alpha carbon.

Free Base Form Properties

The compound also exists in its free base form, which has slightly different chemical parameters:

PropertyFree Base Value
Name(2S)-2-(Aminomethyl)-4-methylpentanoic acid
CAS Number203854-56-2
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
InChIKeyIAXQYBCPMFDMOJ-LURJTMIESA-N

The free base form lacks the hydrochloride counterion, resulting in different physical properties and a lower molecular weight . The transition between the salt and free base forms can be relevant for various applications, particularly in pharmaceutical formulations where solubility and stability are critical considerations.

Physical and Chemical Properties

The physical and chemical properties of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride determine its behavior in various environments and applications.

Physical Characteristics

PropertyDescription
AppearanceWhite crystalline powder
SolubilityWater-soluble (enhanced by HCl salt formation)
Boiling Point249.1±23.0 °C at 760 mmHg (for free base form)
Storage ConditionsStore at 2-8°C or room temperature

The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous applications in research and pharmaceutical formulations . This improved solubility is a common characteristic of amino acid hydrochloride salts.

Chemical Reactivity and Stability

The compound contains both a primary amine group and a carboxylic acid group, making it capable of participating in various chemical reactions:

  • The primary amine can undergo nucleophilic substitutions, acylations, and reductive aminations

  • The carboxylic acid can form esters, amides, and anhydrides

  • As an amino acid derivative, it can potentially participate in peptide bond formation

Storage stability data suggests that the compound is relatively stable when stored properly. According to supplier recommendations, the compound can be stored at room temperature or under refrigeration (2-8°C) . For stock solutions, storage at -20°C is recommended for up to one month, while -80°C storage can extend stability to approximately six months .

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Recommended precautionary measures include avoiding breathing dust/vapors (P261) and rinsing cautiously with water for several minutes if contact with eyes occurs (P305+P351+P338) . These safety considerations are typical for many amino acid derivatives and reflect the need for appropriate laboratory handling procedures.

Stereochemistry and Structural Features

The stereochemistry of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a defining feature that distinguishes it from related compounds and influences its potential biological activity.

Stereochemical Configuration

The compound possesses an (S) stereocenter at the alpha carbon position, which corresponds to the natural L-configuration in amino acid nomenclature. This stereochemical configuration is crucial for potential biological recognition and activity, as biological systems typically interact selectively with specific stereoisomers.

The stereochemical designation (S) indicates that, according to the Cahn-Ingold-Prelog priority rules, when viewed with the lowest priority group (hydrogen) pointing away, the priority of the remaining groups decreases in a counterclockwise direction.

Structural Relationship to Natural Amino Acids

The structure of (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride bears resemblance to leucine, a natural amino acid, particularly in its side chain:

Feature(S)-2-(Aminomethyl)-4-methylpentanoic acidL-Leucine
Side Chain4-methylpentyl (isobutyl)4-methylpentyl (isobutyl)
Amine PositionOn methylene extension from alpha carbonDirectly on alpha carbon
Stereochemistry(S) at alpha carbon(S) at alpha carbon
SupplierCatalog IDPackage SizesPurityPrice Range (where available)
AChemBlockQ69042Various98%Not specified
CymitQuimica10-F243353100mg, 250mg, 1g95.0%Quote-based
GlpBioGF49119100mg, 250mg, 1g>95%$124.00 (100mg), $184.00 (250mg), $458.00 (1g)
American ElementsOMXX-277478-01VariousNot specifiedQuote-based
AmbeedNot specified100mgNot specified$123.00 (100mg)

This diversity of suppliers and packaging options provides researchers with flexibility in sourcing the compound according to their specific requirements and budget constraints .

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:

Stock Solution Preparation Guide

Target ConcentrationAmount of Compound
1 mg
1 mM5.5048 mL
5 mM1.1010 mL
10 mM0.5505 mL

Related Compounds and Structural Analogs

Several structurally related compounds appear in chemical catalogs alongside (S)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, suggesting a broader research interest in this class of modified amino acids.

Key Structural Analogs

CompoundStructure DifferenceCAS Number
(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochlorideOpposite stereochemistry at alpha carbonNot specified in search results
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochlorideOne fewer methylene group in side chain925704-47-8
(S)-3-Amino-2-methylpropanoic acid hydrochlorideSimplified structure with shorter side chain925704-45-6
(S)-2-((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acidBoc-protected derivative of the title compound828254-18-8

These related compounds enable structure-activity relationship studies and provide alternatives with modified chemical and physical properties . The existence of protected derivatives (e.g., Boc-protected) suggests ongoing synthetic work utilizing these building blocks in more complex molecules.

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